molecular formula C19H21N3O4 B5433780 3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide

Cat. No. B5433780
M. Wt: 355.4 g/mol
InChI Key: DPRSHBFHDINDLH-OCCSQVGLSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, a pyrrolopyrazine ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The stereochemistry at the 7R and 8aS positions in the pyrrolopyrazine ring could also have a significant impact on the compound’s properties .

Future Directions

Given the wide range of activities exhibited by pyrrolopyrazine derivatives, this compound could be of interest in medicinal chemistry research . Further studies could explore its synthesis, properties, and potential biological activities.

properties

IUPAC Name

N-[(7R,8aS)-2-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-7-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-10-4-5-13-11(2)17(26-15(13)6-10)18(24)20-12-7-14-19(25)21(3)9-16(23)22(14)8-12/h4-6,12,14H,7-9H2,1-3H3,(H,20,24)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRSHBFHDINDLH-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3CC4C(=O)N(CC(=O)N4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N[C@@H]3C[C@H]4C(=O)N(CC(=O)N4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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